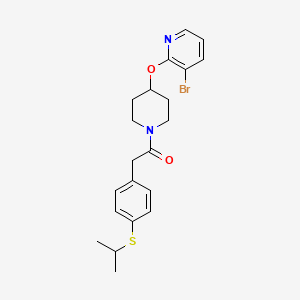

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

描述

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic compound featuring a piperidine core substituted with a 3-bromo-pyridin-2-yloxy group at the 4-position and an ethanone moiety linked to a 4-(isopropylthio)phenyl group. Although direct synthesis data for this compound are absent in the provided evidence, analogous piperidine-based derivatives (e.g., ) suggest synthetic routes involving nucleophilic substitution or coupling reactions to install the bromopyridine and thioether functionalities .

属性

IUPAC Name |

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2O2S/c1-15(2)27-18-7-5-16(6-8-18)14-20(25)24-12-9-17(10-13-24)26-21-19(22)4-3-11-23-21/h3-8,11,15,17H,9-10,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHQANFNHKOFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves several steps:

Formation of the Piperidine Ring: : The starting materials, including 3-bromopyridine and piperidine, undergo a nucleophilic substitution reaction to form the intermediate piperidine derivative.

Coupling with Isopropylthio Phenyl Group: : The intermediate is then coupled with 4-isopropylthiophenyl chloride under specific reaction conditions, such as the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and reduce reaction times. Advanced techniques like continuous flow synthesis could be employed to enhance scalability and efficiency.

化学反应分析

Types of Reactions

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce new functional groups or alter existing ones.

Reduction: : Reduction reactions, using agents like lithium aluminum hydride or sodium borohydride, can modify the compound's structure to achieve desired properties.

Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different functional groups, enhancing the compound's reactivity.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various alkyl or aryl groups.

科学研究应用

Chemistry

Catalysis: : Used as a catalyst or catalyst precursor in various organic reactions.

Material Science: : Employed in the synthesis of advanced materials with specific properties.

Biology

Biological Probes: : Utilized in biological research as probes to study cellular processes and interactions.

Drug Discovery: : Potential lead compound for developing new pharmaceuticals targeting specific diseases.

Medicine

Therapeutic Agent: : Investigated for its potential therapeutic effects in treating various conditions.

Industry

Chemical Manufacturing: : Applied in the production of specialty chemicals and intermediates.

作用机制

The mechanism of action for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone involves its interaction with molecular targets in biological systems. It may act by binding to specific receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Group Variations

A. Piperidine Substitutions

- Target Compound : 4-((3-Bromopyridin-2-yl)oxy)piperidine.

- Analog 1 (): 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone (CAS 349430-29-1) replaces the bromopyridinyloxy group with a 4-methylpiperidine and a 4-bromophenyl ethanone. This results in reduced hydrogen-bonding capacity compared to the target compound’s oxygen-linked pyridine .

- Analog 2 () : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one features a trifluoromethylpyridine group, enhancing metabolic stability but increasing steric hindrance compared to the target’s bromopyridine .

B. Aromatic Ring Modifications

- Target Compound : 4-(Isopropylthio)phenyl group.

- Analog 3 (): 2-(4-Bromophenoxy)-3-isopropylbenzothieno-pyrimidin-4(3H)-one uses a bromophenoxy group, which may confer similar halogen bonding but lacks the thioether’s lipophilicity .

- Analog 4 () : 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile replaces the thioether with a methoxy-hydroxy-phenyl system, reducing logP but improving antioxidant activity (79.05% radical scavenging) .

Physicochemical Properties

The target compound’s higher logP (vs. Analog 1) reflects the isopropylthio group’s contribution to hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Molecular Docking and Binding Affinity

Docking studies () revealed that bromophenyl-pyridinone derivatives bind strongly to bacterial DNA gyrase (binding affinity: -9.2 kcal/mol). The target compound’s 3-bromopyridine may similarly interact with hydrophobic enzyme pockets, though its bulkier substituents could reduce fit compared to smaller halogens (e.g., fluorine) .

生物活性

The compound 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone , identified by its CAS number 1448048-15-4, is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structural features, including a piperidine ring and a bromopyridine moiety, suggest diverse biological activities that merit detailed investigation.

Structural Formula

The structural formula of the compound can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 449.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| CAS Number | 1448048-15-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The presence of the bromopyridine group enhances its affinity for various biological targets, potentially influencing pathways related to cancer proliferation and antimicrobial activity.

Pharmacological Profiles

Using computational tools like the Prediction of Activity Spectra for Substances (PASS), predictions indicate that this compound may exhibit:

- Antitumor Activity : Similar compounds have shown effectiveness against cancer cells, particularly those deficient in BRCA1 and BRCA2 genes.

- Antimicrobial Properties : Related piperidine derivatives have demonstrated efficacy against resistant strains of pathogens like Candida auris.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine on pyridine | Antimicrobial |

| Piperidinyl Butenone Derivatives | Butenone with varying substitutions | Antitumor |

| 4-Piperidinol | Hydroxyl group on piperidine | Analgesic properties |

| 1-(4-(isopropylthio)phenyl)ethanone | Isopropylthio group | Potential anti-inflammatory |

Anticancer Activity

Research involving similar piperidine derivatives has highlighted their potential in targeting cancer cells. For instance, compounds that inhibit poly(ADP-ribose) polymerase (PARP) have shown promise in treating cancers with BRCA mutations. In vitro studies indicate that these compounds can effectively inhibit cell proliferation in cancer models, suggesting a potential therapeutic role for our compound under investigation.

Antifungal Efficacy

A study focused on antifungal agents revealed that piperidine-based derivatives could disrupt the plasma membrane of Candida auris, leading to cell death. The most effective derivatives demonstrated MIC values ranging from 0.24 to 0.97 μg/mL, showcasing significant antifungal activity which could be relevant for our compound's profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。